Oxetanocin A triphosphate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16N5O12P3 |
|---|---|
Molecular Weight |
491.18 g/mol |
IUPAC Name |
[[(2S,3R,4R)-4-(6-aminopurin-9-yl)-3-(hydroxymethyl)oxetan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3/c11-8-7-9(13-3-12-8)15(4-14-7)10-5(1-16)6(25-10)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-6,10,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/t5-,6-,10-/m1/s1 |
InChI Key |
QPXUYEBFFPGHRP-OXOINMOOSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)CO)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)CO)N |
Synonyms |
9-(3,4-bis(hydroxymethyl)-2-oxetanyl)adenosine triphosphate OXT-ATP |
Origin of Product |
United States |
Biosynthesis and Enzymatic Assembly of Oxetanocin a
Elucidation of the Oxetanocin A Biosynthetic Pathway
The production of Oxetanocin A is governed by a set of genes located on a plasmid within the producing organism, Bacillus megaterium NK84-0128. nih.govnih.gov Initial genetic studies identified a 6.8-kb fragment of the pOXT1 plasmid as essential for both OXT-A production and resistance. nih.gov Subsequent research has clarified that the biosynthetic pathway for OXT-A is remarkably concise, primarily relying on the activities of two enzymes encoded by the oxsA and oxsB genes. mit.eduresearchgate.net The pathway commences with a 2'-deoxyadenosine (B1664071) phosphate (B84403), a purine (B94841) nucleoside co-opted from primary metabolism. nih.govacs.org The core of the biosynthesis involves an oxidative ring contraction of the furanose ring of this precursor to form the characteristic oxetane (B1205548) structure. nih.gov This is followed by dephosphorylation to yield the final product, Oxetanocin A. nih.govpnas.org
Identification of Key Enzymatic Players
The biosynthetic gene cluster for Oxetanocin A, located on the pOXT1 plasmid, contains four open reading frames: oxsA, oxsB, oxrA, and oxrB. nih.govmit.edu While oxrA and oxrB are associated with resistance to the antibiotic, the genes oxsA and oxsB have been unequivocally identified as the key players responsible for the biosynthesis of OXT-A. mit.educore.ac.uk
OxsB : This enzyme is a member of the cobalamin (B12)-dependent radical S-adenosylmethionine (SAM) enzyme superfamily. nih.govacs.org These enzymes are known for catalyzing complex and chemically challenging reactions. In the OXT-A pathway, OxsB is responsible for the critical step of contracting the five-membered deoxyribose ring of a 2'-deoxyadenosine phosphate precursor into the four-membered oxetane ring. researchgate.netnih.gov This represents a novel, non-methylation catalytic function for this enzyme family. nih.govnih.gov
OxsA : This enzyme is a phosphohydrolase belonging to the HD domain superfamily. pnas.orgcore.ac.uk Its primary role in the pathway is to remove the phosphate groups from the oxetanocin intermediate produced by OxsB. pnas.org Research has shown that OxsA and OxsB must interact for the ring contraction reaction to occur, suggesting the formation of an enzyme complex is crucial for catalysis. nih.gov
The reduction of an aldehyde intermediate, formed during the ring contraction, to the corresponding alcohol is also a necessary step. However, a specific reductase is not encoded within the oxs gene cluster. It has been shown that this reduction is carried out by non-specific dehydrogenases from the general cellular pool of the host organism. nih.govacs.org
Characterization of the OxsB Cobalamin-Dependent Radical S-Adenosylmethionine Enzyme
OxsB is a remarkable enzyme that expands the known catalytic capabilities of the B12-dependent radical SAM superfamily. nih.gov It catalyzes a complex rearrangement rather than the more common methylation reactions associated with many members of this family. nih.gov For its oxidative ring contraction activity, OxsB requires the presence of OxsA, indicating a necessary protein-protein interaction. uniprot.org
The conversion of a 2'-deoxyadenosine phosphate to the oxetane structure by OxsB is a radical-mediated process. researchgate.net The reaction is initiated by the reductive cleavage of S-adenosylmethionine (SAM) by the [4Fe-4S] cluster of OxsB, which generates a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•). nih.govacs.org
The proposed mechanism, supported by density functional theory calculations, involves the following key steps:
The 5'-dAdo• abstracts a hydrogen atom from the C2' position of the deoxyadenosine (B7792050) triphosphate (dATP) substrate, forming a 2'-dATP radical. researchgate.netnih.gov
This is followed by a cobalamin-catalyzed ring contraction of the deoxyribose moiety. nih.gov This step is a concerted rearrangement that proceeds without a ring-opening intermediate. nih.gov During this process, an electron is transferred from the hydroxyl oxygen of the deoxyribose to the Co(III) center of the cobalamin cofactor. nih.gov
Interestingly, OxsB can utilize deoxyadenosine monophosphate (dAMP), diphosphate (B83284) (dADP), or triphosphate (dATP) as substrates for the ring contraction. nih.govrsc.org The product of the OxsB-catalyzed reaction is an oxetane aldehyde phosphate. nih.govnih.gov In addition to its primary ring contraction activity, OxsB has also been shown to exhibit methyltransferase activity in vitro, capable of methylating dAMP at the C2' position. uniprot.orgresearchgate.net
The crystal structure of OxsB has provided significant insights into its function and its place within the Cbl-dependent radical SAM enzyme family. nih.govrcsb.org The monomeric protein is composed of four distinct domains:
An N-terminal domain of unknown function. nih.gov
A Rossmann-like fold domain that binds the cobalamin cofactor. nih.gov
A partial triose phosphate isomerase (TIM) barrel domain, which is characteristic of radical SAM enzymes and houses the [4Fe-4S] cluster and the SAM binding site. nih.govnih.gov
A C-terminal helix bundle. nih.gov
Mechanistic Studies of Deoxyadenosine Triphosphate Ring Contraction
Characterization of the OxsA HD Domain Phosphohydrolase
OxsA is a crucial partner to OxsB in the biosynthesis of Oxetanocin A. It belongs to the HD domain superfamily of phosphohydrolases, which are characterized by a conserved set of histidine and aspartate residues that coordinate metal ions in their active sites. pnas.orgcore.ac.uk While OxsA is required for the ring-contraction activity of OxsB, this requirement is independent of OxsA's own phosphohydrolase activity. uniprot.org
The primary catalytic function of OxsA is to sequentially hydrolyze the phosphate groups from the phosphorylated oxetanocin product generated by OxsB. pnas.orgosti.gov X-ray crystal structures of OxsA in complex with various phosphorylated oxetanocin intermediates (OXT-PPP, OXT-PP, and OXT-P) have revealed the structural basis for its activity. pnas.org
A key finding is that the OxsA active site undergoes a remarkable change in its metal co-ordination as it processes its substrate. It switches from a dinuclear to a mononuclear metal center as the phosphate groups are sequentially removed. core.ac.ukosti.gov This metal-switching mechanism allows OxsA to efficiently catalyze the hydrolysis of all three phosphate groups, releasing one molecule of inorganic phosphate at a time, ultimately yielding the final nucleoside product, Oxetanocin A. core.ac.ukosti.gov The active site of OxsA appears to be specifically tailored to bind the small, four-membered oxetane ring, showing a preference for this structure over larger substrates. core.ac.uk
Structural Basis for OxsA Substrate Specificity and Catalytic Efficiency
The biosynthesis of the antiviral and antitumor compound Oxetanocin A involves the enzyme OxsA, an HD domain phosphohydrolase. pnas.orgnih.gov Structural and biochemical studies have revealed the precise mechanisms that govern its substrate specificity and high catalytic efficiency. OxsA is characterized by a conserved set of histidine and aspartate residues within its active site, which are responsible for coordinating a metallocenter essential for its function. pnas.org
X-ray crystal structures of OxsA from Bacillus megaterium show that the enzyme's active site is uniquely tailored to accommodate the compact, four-membered oxetane ring of its substrate, oxetanocin phosphates. pnas.org This structural feature is a key determinant of its substrate specificity, allowing it to preferentially bind and process oxetanocin-related molecules over larger substrates, such as the 2'-deoxyadenosine derivatives from which they are formed. pnas.org Upon binding of oxetanocin-5'-monophosphate, a portion of the enzyme (residues Ile76–Ile97) becomes ordered, forming a loop that further secures the ligand in the active site. pnas.org
A remarkable feature of OxsA's catalytic cycle is the dynamic nature of its active site metallocenter. Structural analyses show that the active site transitions from a dinuclear to a mononuclear metal center as the phosphate groups are sequentially cleaved from the substrate. pnas.org OxsA catalyzes the complete dephosphorylation of triphosphorylated oxetanocin compounds to the final nucleoside, Oxetanocin A, by releasing one molecule of inorganic phosphate at a time. pnas.orgrcsb.org This stepwise hydrolysis, driven by the specific architecture of the active site, ensures the efficient conversion to the final product. pnas.org The structure of OxsA in complex with Oxetanocin-A triphosphate has been determined at a resolution of 1.90 Å, providing a detailed view of the enzyme-substrate interactions. rcsb.org
| Structural Feature | Description | Reference |
|---|---|---|
| PDB ID | 5TK7 (OxsA with Oxetanocin-A triphosphate bound) | rcsb.org |
| Enzyme Family | HD Domain Phosphohydrolase | pnas.orgnih.gov |
| Active Site | Contains conserved His-Asp (HD) doublet for metal coordination. Tailored to bind the small, four-membered oxetane ring. | pnas.org |
| Catalytic Mechanism | Sequentially hydrolyzes triphosphate, diphosphate, and monophosphate forms. Active site shifts from a dinuclear to a mononuclear metal center during phosphate elimination. | pnas.org |
| Substrate Binding | Binding of oxetanocin-5'-monophosphate induces ordering of residues Ile76-Ile97, forming a helical loop that caps (B75204) the active site. | pnas.org |
Genetic and Molecular Regulation of Oxetanocin A Production in Microorganisms
The production of Oxetanocin A has been traced to the bacterium Bacillus megaterium NK84-0128. pnas.orgnih.gov The genetic blueprint for its biosynthesis is located on a plasmid-borne gene cluster. nih.govnih.gov This cluster contains four distinct open reading frames that have been identified and designated oxsA, oxsB, oxrA, and oxrB. nih.govnih.govresearchgate.net
Detailed genetic and biochemical investigations have confirmed that only two of these genes, oxsA and oxsB, are essential for the biosynthesis of Oxetanocin A. nih.govnih.govresearchgate.net In vivo experiments in which these genes were expressed in a host B. megaterium strain demonstrated that the presence of both oxsA and oxsB is required and sufficient for the production of the compound. nih.gov
The functions of the proteins encoded by these essential genes are now well-understood:
OxsB : This protein is a cobalamin (B12)-dependent radical S-adenosylmethionine (SAM) enzyme. nih.govnih.gov It catalyzes the key, and chemically challenging, step in the pathway: the oxidative ring contraction of a 2'-deoxyadenosine phosphate precursor (such as dATP, dADP, or dAMP) to form the characteristic four-membered oxetane ring. nih.govnih.gov This reaction is initiated by the abstraction of a hydrogen atom from the C2' position of the precursor nucleoside. nih.govresearchgate.net
OxsA : As detailed previously, this protein is an HD-domain phosphohydrolase. nih.govnih.gov Its role is to catalyze the final dephosphorylation steps, removing the phosphate groups from the phosphorylated oxetane intermediate produced by OxsB to yield the final product, Oxetanocin A. pnas.orgnih.gov
The remaining two genes in the cluster, oxrA and oxrB, are not required for biosynthesis. nih.gov Based on their annotations—oxrA as a pentapeptide repeat protein and oxrB as another HD-domain phosphohydrolase—it is hypothesized that they function as resistance genes, protecting the producing organism from the biological activity of its own metabolite. nih.gov
| Gene | Encoded Protein | Function in Oxetanocin A Pathway | Reference |
|---|---|---|---|
| oxsA | HD-domain phosphohydrolase | Essential for Biosynthesis: Catalyzes the sequential hydrolysis of phosphorylated oxetanocin intermediates to yield Oxetanocin A. | pnas.orgnih.govnih.gov |
| oxsB | Cobalamin-dependent radical SAM enzyme | Essential for Biosynthesis: Catalyzes the oxidative ring contraction of a 2'-deoxyadenosine phosphate to form the oxetane ring. | nih.govnih.govresearchgate.net |
| oxrA | Pentapeptide repeat protein | Not required for biosynthesis. Hypothesized to be involved in self-resistance. | nih.gov |
| oxrB | HD-domain phosphohydrolase | Not required for biosynthesis. Hypothesized to be involved in self-resistance. | nih.gov |
Molecular Mechanism of Action of Oxetanocin a Triphosphate
Intracellular Activation and Triphosphorylation Pathways
For nucleoside analogs like OXT-A to become biologically active, they must first be converted into their triphosphate form. This process of successive phosphorylation is a critical activation step that allows the molecule to mimic natural deoxynucleoside triphosphates (dNTPs), the building blocks of DNA.
Role of Host and Viral Kinases in Nucleoside Analog Activation
The conversion of a nucleoside analog to its active triphosphate metabolite is catalyzed by a series of kinase enzymes. mdpi.com This phosphorylation cascade can be carried out by enzymes from the host cell or, in the case of viral infections, by virus-encoded kinases. mdpi.com The initial phosphorylation to the monophosphate form is often the rate-limiting step and a key determinant of the drug's selectivity.
Viruses such as Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV) encode their own thymidine (B127349) kinases (TK) which have a broader substrate specificity than their mammalian counterparts. asm.org These viral kinases can efficiently phosphorylate nucleoside analogs that are poor substrates for host cell kinases. asm.org This preferential activation in virus-infected cells leads to a higher concentration of the active triphosphate form within those cells, enhancing the compound's antiviral potency and selectivity while minimizing toxicity to uninfected host cells. asm.orgnih.gov For instance, the related compound Oxetanocin G is converted to its triphosphate form seven to eight times more efficiently in cells infected with human cytomegalovirus (HCMV) than in uninfected cells. nih.gov This increased phosphorylation efficiency is a common mechanism that contributes to the selective activity of many antiviral nucleoside analogs. nih.gov
Biochemical Analysis of Oxetanocin A Triphosphate Formation
The biosynthesis of OXT-A itself provides insight into its relationship with phosphorylated compounds. In the producing organism, Bacillus megaterium, OXT-A is synthesized from a phosphorylated precursor, likely a deoxyadenosine (B7792050) phosphate (B84403) (dAMP, dADP, or dATP), through a unique ring contraction. nih.gov This reaction is catalyzed by the enzyme OxsB. nih.gov The resulting phosphorylated OXT-A is then dephosphorylated to the final nucleoside product, OXT-A, by a phosphohydrolase enzyme named OxsA. pnas.org
The enzyme OxsA can hydrolyze this compound (OXT-PPP), Oxetanocin A diphosphate (B83284) (OXT-PP), and Oxetanocin A monophosphate (OXT-P) back to the nucleoside form. pnas.org Kinetic studies of OxsA reveal that it can process all three phosphorylated forms of OXT-A. The Michaelis constant (Kₘ) values, which indicate the substrate concentration at which the enzyme reaches half its maximum velocity, are similar for all three phosphorylated OXT-A derivatives. pnas.org However, the catalytic rate (kcat) increases with each additional phosphate group. pnas.org This suggests that while the enzyme has a similar affinity for all three forms, it processes the triphosphate most efficiently. pnas.org
| Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
|---|---|---|---|
| OXT-PPP | 13 ± 1 | 0.17 ± 0.01 | 13,100 |
| OXT-PP | 8 ± 1 | 0.038 ± 0.001 | 4,800 |
| OXT-P | 12 ± 1 | 0.011 ± 0.001 | 900 |
Data sourced from PNAS (2016). pnas.org
This biosynthetic pathway, where a phosphorylated intermediate is created and then deactivated for transport, highlights the central role of phosphorylation in the molecule's activity. pnas.org When OXT-A enters a target (e.g., virus-infected) cell, the reverse process occurs: host or viral kinases re-phosphorylate it to the toxic triphosphate form. pnas.org
Interactions with Nucleic Acid Polymerases
The antiviral effect of Oxetanocin A is realized once OXT-ATP interacts with its ultimate targets: the nucleic acid polymerases of viruses.
Inhibition of Viral DNA Polymerases and Reverse Transcriptases
OXT-ATP is a potent inhibitor of various viral DNA polymerases and reverse transcriptases. nih.gov Research has demonstrated its strong inhibitory activity against the DNA polymerase of Herpes Simplex Virus type-II (HSV-II) and the reverse transcriptase of Human Immunodeficiency Virus (HIV). nih.gov The selectivity of the compound arises from its ability to inhibit these viral enzymes more effectively than the host cell's own DNA polymerases, such as DNA polymerase alpha. nih.govnih.gov
The primary mechanism by which OXT-ATP halts viral replication is through nucleic acid chain termination. nih.gov During DNA synthesis, a DNA polymerase adds incoming nucleotides to the 3'-hydroxyl (-OH) group of the last nucleotide in the growing chain. wikipedia.org Nucleoside analogs like OXT-ATP are designed to mimic natural nucleotides and be incorporated by the polymerase into the viral DNA. mdpi.com
However, due to the unique oxetane (B1205548) ring structure, OXT-A lacks the crucial 3'-hydroxyl group. Once OXT-ATP is incorporated into the DNA strand, there is no 3'-OH available for the polymerase to attach the next nucleotide, making further elongation of the DNA chain chemically impossible. mdpi.comnih.gov This premature cessation of DNA synthesis effectively stops viral replication. nih.gov Studies analyzing the products of DNA synthesis in the presence of OXT-ATP confirm that it is incorporated into the DNA and causes chain termination. nih.govtandfonline.com
Kinetic studies have elucidated that OXT-ATP acts as a competitive inhibitor with respect to the natural substrates, such as deoxyadenosine triphosphate (dATP). This means OXT-ATP directly competes with the natural dNTPs for binding to the active site of the viral polymerase. libretexts.org The potency of this inhibition is quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to reduce the enzyme's activity by half; a lower Kᵢ value indicates a more potent inhibitor. sigmaaldrich.com
OXT-ATP demonstrates strong inhibition against viral enzymes with low Kᵢ values. For example, it inhibits HSV-II DNA polymerase and HIV reverse transcriptase with Kᵢ values in the sub-micromolar to low-micromolar range. nih.gov This competitive inhibition, combined with the ultimate mechanism of chain termination, makes OXT-ATP an effective disruptor of viral replication.
| Enzyme | Natural Substrate | Kᵢ of OXT-ATP (μM) |
|---|---|---|
| Herpes Simplex Virus type-II (HSV-II) DNA Polymerase | dATP | 0.5 - 1.0 |
| Human Immunodeficiency Virus (HIV) Reverse Transcriptase | dATP | 0.8 |
Data sourced from J Biochem (1992). nih.gov
Substrate Mimicry and Fidelity of Incorporation into Viral Nucleic Acids
This compound's antiviral activity stems from its role as a substrate mimic of natural deoxynucleoside triphosphates. mdpi.comresearchgate.net Once phosphorylated within the cell, OXT-ATP is recognized by viral polymerases. mdpi.com This recognition allows for its incorporation into the growing viral DNA chain. nih.gov However, this incorporation is not always followed by immediate chain termination. Studies have shown that after being incorporated, it can lead to chain termination, but this may occur one or two nucleotides beyond the initial incorporation site. nih.gov
Research on related oxetanocin compounds, such as the triphosphate derivative of oxetanocin G (OXT-GTP), has provided further insights. For instance, in the context of hepatitis B virus (HBV), OXT-GTP was found to be incorporated into the viral DNA, albeit with lower efficiency than the natural substrate, dGTP. nih.gov This incorporation is a critical step in its antiviral mechanism. nih.gov The unique four-membered oxetane ring structure of these compounds is a key feature that allows them to be accepted as substrates by viral polymerases, ultimately disrupting the replication process. tdx.cat
Inhibition of Eukaryotic DNA Polymerases
The interaction of oxetanocin triphosphates is not limited to viral enzymes; they also exhibit inhibitory effects on eukaryotic DNA polymerases, with varying degrees of potency against different isoforms.
Studies have demonstrated that oxetanocin derivatives have distinct inhibitory profiles against eukaryotic DNA polymerases. For instance, DNA polymerase alpha is weakly inhibited by OXT-GTP and OXT-ATP. nih.gov In contrast, the carbocyclic analog, C-OXT-GTP, shows strong inhibition of DNA polymerase alpha with a Ki value of 0.22 µM. nih.gov DNA polymerase beta, on the other hand, appears to be unaffected by these oxetanocin analogs. nih.gov
DNA polymerase gamma shows very weak inhibition by OXT-GTP and OXT-ATP, and no inhibition by C-OXT-GTP. nih.gov Interestingly, DNA polymerase eta, which belongs to the Y-family of DNA polymerases, is strongly inhibited by oxetanocin derivatives like OXT-GTP and OXT-ATP. nih.govresearchgate.net This is in stark contrast to other nucleotide analogs such as arabinonucleotides and dideoxynucleotides, which show no inhibitory effect on this polymerase. nih.govresearchgate.net
| Compound | DNA Polymerase Alpha | DNA Polymerase Beta | DNA Polymerase Gamma | DNA Polymerase Eta |
|---|---|---|---|---|
| OXT-GTP | Weak Inhibition | No Effect | Very Weak Inhibition | Strong Inhibition |
| OXT-ATP | Weak Inhibition | No Effect | Very Weak Inhibition | Strong Inhibition |
| C-OXT-GTP | Strong Inhibition (Ki = 0.22 µM) | No Effect | No Effect | Not Reported |
The differential inhibition of eukaryotic DNA polymerases by oxetanocin triphosphates points to unique recognition features within the active sites of these enzymes. nih.gov The strong inhibition of DNA polymerase eta by OXT-GTP and OXT-ATP suggests that this polymerase has a distinct mode of recognition for the sugar moiety of the nucleotide compared to other eukaryotic polymerases like alpha, beta, and gamma. nih.govresearchgate.net The rigid carbocyclic structure of C-OXT-GTP is thought to contribute to its stronger binding and superior inhibition of DNA polymerase alpha. The active site of these polymerases must accommodate the unusual four-membered oxetane ring, and subtle differences in the active site architecture likely govern the binding affinity and subsequent inhibitory effect of these analogs. osti.gov
Differential Effects on DNA Polymerase Alpha, Beta, Gamma, and Eta Isoforms
Inhibition of Telomerase Reverse Transcriptase Activity
Telomerase, a specialized reverse transcriptase that maintains telomere length, is another key target of oxetanocin derivatives. nih.govoup.com
Carbocyclic oxetanocin G triphosphate (C.OXT-GTP) and its methylene (B1212753) analog (m-C.OXT-GTP) have been shown to be potent inhibitors of telomerase. nih.govoup.com Kinetic analyses, such as Lineweaver-Burk plots, have revealed that the mode of inhibition is competitive with respect to deoxyguanosine triphosphate (dGTP). nih.govoup.comoup.com This indicates that these analogs directly compete with the natural substrate, dGTP, for binding to the active site of the telomerase enzyme.
The competitive inhibition by C.OXT-GTP and its analogs suggests that they are able to bind to the dGTP-binding site of telomerase. oup.com The Ki values for C.OXT-GTP and m-C.OXT-GTP were determined to be 2.0 µM and 4.9 µM, respectively, which are lower than the Km value of dGTP (11 µM), indicating a strong affinity of these inhibitors for the enzyme. nih.govoup.comoup.com Furthermore, studies have shown that the guanine (B1146940) base is a critical determinant for potent telomerase inhibition by nucleotide analogs. oup.com Analysis of primer extension products has suggested that C.OXT-GMP can be moderately incorporated into the 3'-terminus of the primer strand by telomerase. oup.com
| Compound | Inhibition Mode vs. dGTP | Ki Value (µM) |
|---|---|---|
| C.OXT-GTP | Competitive | 2.0 |
| m-C.OXT-GTP | Competitive | 4.9 |
Competitive Inhibition with Deoxyguanosine Triphosphate (dGTP)
Impact on Cellular Nucleic acid Synthesis and Replication Fidelity
The core mechanism of action for OXT-ATP is as a DNA chain terminator. After a DNA polymerase incorporates the oxetanocin analog into a nascent DNA strand, the structural anomaly of the oxetane ring prevents the formation of a phosphodiester bond with the subsequent incoming nucleotide. mdpi.com This inability to form the next bond effectively halts the process of DNA strand elongation, leading to the premature termination of synthesis. nih.gov This mechanism is crucial to its antiviral and antimicrobial activities. pnas.org
Research has demonstrated that the inhibitory effects of OXT-ATP and its guanine counterpart, Oxetanocin G triphosphate (OXT-GTP), are not uniform across all DNA polymerases, indicating a degree of selectivity. Viral DNA polymerases and reverse transcriptases are particularly susceptible. For instance, OXT-ATP is a strong inhibitor of the DNA polymerase from herpes simplex virus type-II (HSV-II) and the reverse transcriptase from human immunodeficiency virus (HIV RT). nih.gov In contrast, its effect on host-cell (eukaryotic) DNA polymerases is more varied. While DNA polymerase alpha is weakly inhibited and DNA polymerase beta is largely unaffected, DNA polymerase eta, an enzyme involved in translesion synthesis, is strongly inhibited by OXT-ATP. nih.govnih.govresearchgate.net This differential inhibition underscores the compound's potential as a selective antiviral agent, as it can disrupt viral replication more effectively than cellular DNA synthesis. pnas.org
The precise point of chain termination can depend on the specific polymerase and the DNA template sequence. Studies analyzing products synthesized in the presence of oxetanocin triphosphates have shown that termination often occurs at specific sites. For example, with HIV RT and HSV-II DNA polymerase, chain termination was observed mainly one or two nucleotides beyond cytosine bases on the template strand. nih.gov However, the termination pattern with DNA polymerase γ differs from that of other polymerases, suggesting unique interactions between the enzyme's active site and the analog-terminated DNA strand. tandfonline.comtandfonline.com
By acting as a chain terminator, OXT-ATP fundamentally compromises the fidelity of DNA replication. While "replication fidelity" often refers to the accuracy of base-pair insertion and the avoidance of mutations, the introduction of a chain-terminating analog represents a catastrophic failure of the replication process. kanazawa-u.ac.jp Instead of introducing incorrect bases (mutagenesis), OXT-ATP prevents the completion of the DNA molecule altogether, which is an ultimate disruption of faithful replication. The proper balance of deoxynucleotide triphosphate (dNTP) pools is critical for maintaining high-fidelity DNA synthesis, and the presence of OXT-ATP disrupts this balance by competing with natural dNTPs. ebi.ac.ukresearchgate.net
Research Findings on Polymerase Inhibition
The inhibitory activity of OXT-ATP and related compounds has been quantified against a range of DNA polymerases. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates stronger inhibition.
| Enzyme | Source | Inhibitor | Ki Value (μM) | Reference |
|---|---|---|---|---|
| DNA Polymerase α | Calf Thymus | OXT-ATP | Weak Inhibition | nih.gov |
| DNA Polymerase β | Rat | OXT-ATP | Not Affected | nih.gov |
| DNA Polymerase γ | Bovine Testes | OXT-ATP | Very Weak Inhibition | nih.gov |
| DNA Polymerase η | Human | OXT-ATP | Strong Inhibition | nih.govresearchgate.net |
| HSV-II DNA Polymerase | Herpes Simplex Virus-II | OXT-ATP | 0.5 - 1.0 | nih.gov |
| HIV Reverse Transcriptase | Human Immunodeficiency Virus | OXT-ATP | Slightly higher than C-OXT-GTP | nih.gov |
Influence on Cellular Nucleotide Metabolism and Associated Regulatory Networks
Perturbation of Endogenous Deoxynucleoside Triphosphate Pool Dynamics
The primary mechanism by which OXT-ATP influences cellular metabolism is through the direct disruption of the endogenous dNTP pools. The maintenance of balanced dNTP pools is critical for the fidelity of DNA replication and repair. frontiersin.org Any significant imbalance can lead to genomic instability and cytotoxicity. frontiersin.orgnih.gov
OXT-ATP acts as a competitive substrate inhibitor with respect to the natural dATP for the active site of DNA polymerases. pnas.org Its incorporation into a growing DNA strand by cellular or viral DNA polymerases leads to chain termination, thereby halting DNA synthesis. This competitive action fundamentally alters the dynamics of dNTP utilization. The efficacy of such a nucleoside analog is inversely related to the concentration of its corresponding endogenous dNTP; lower intracellular dATP levels result in a higher probability of OXT-ATP incorporation and thus greater inhibition of DNA replication. researchgate.net This principle underscores the perturbation caused by OXT-ATP, as it not only competes for incorporation but also makes the cellular replication machinery more sensitive to fluctuations in the natural dNTP supply.
| Feature | Deoxyadenosine (B7792050) Triphosphate (dATP) | Oxetanocin A Triphosphate (OXT-ATP) |
| Structure | Contains a standard deoxyribose sugar ring. ebi.ac.uk | Contains a four-membered oxetane (B1205548) ring instead of a furanose ring. pnas.org |
| Cellular Role | Essential building block for DNA synthesis. ebi.ac.uk | Acts as a competitive inhibitor of DNA polymerases. pnas.org |
| Incorporation Effect | Allows for continued elongation of the DNA strand. | Causes DNA chain termination after incorporation. |
| Metabolic Precursor | Synthesized via the de novo and salvage pathways of purine (B94841) metabolism. frontiersin.org | Formed by cellular phosphorylation of Oxetanocin A. mdpi.com |
This table provides a comparative overview of the natural deoxynucleoside triphosphate, dATP, and its analog, this compound.
Research on related oxetanocin compounds, such as Oxetanocin G (OXT-G), has shown that its triphosphate derivative (OXT-GTP) also functions as a DNA chain terminator, highlighting a common mechanism for this class of nucleoside analogs. The introduction of OXT-ATP into the cellular environment effectively creates a metabolic bottleneck in DNA synthesis, directly impacting the dynamic equilibrium of the dNTP pool.
Allosteric Regulation and Feedback Mechanisms in Nucleotide Biosynthesis Pathways
The biosynthesis of nucleotides is a tightly regulated process, governed by complex allosteric regulation and feedback mechanisms to maintain appropriate intracellular concentrations. frontiersin.org Key enzymes in these pathways are sensitive to the levels of nucleotide end-products. A primary example is ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a rate-limiting step for dNTP synthesis. The activity of RNR is allosterically regulated by ATP (as an activator) and dATP (as an inhibitor). ebi.ac.uk
By mimicking dATP, OXT-ATP has the potential to interfere with these regulatory networks. Although direct evidence of OXT-ATP binding to the allosteric sites of enzymes like RNR is not extensively documented, its structural similarity to dATP suggests a plausible mechanism for misregulation. If OXT-ATP were to bind to the inhibitory allosteric site on RNR, it could lead to an inappropriate downregulation of the entire dNTP synthesis pathway, further exacerbating the cytotoxic effects of its primary mechanism of action.
| Regulatory Enzyme/Process | Normal Regulation by dATP/ATP | Potential Perturbation by OXT-ATP |
| Ribonucleotide Reductase (RNR) | dATP is a potent allosteric inhibitor, reducing overall dNTP synthesis. ATP is an activator. ebi.ac.uk | Potential for allosteric inhibition, leading to a decrease in all four dNTPs, enhancing its own competitive advantage. |
| DNA Polymerases | dATP is a substrate for DNA chain elongation. | Competes with dATP for incorporation, leading to chain termination. pnas.org |
| Nucleoside/Nucleotide Kinases | Phosphorylate endogenous nucleosides as part of the salvage pathway. mdpi.com | Competes for phosphorylation, potentially altering the activation of other nucleosides and the overall nucleotide pool balance. |
This table outlines the key regulatory points in nucleotide metabolism and the potential influence exerted by this compound.
Cross-talk with Other Fundamental Cellular Metabolic Processes
The disruption of dNTP biosynthesis and homeostasis does not occur in isolation. It initiates a ripple effect that demonstrates significant cross-talk with other core metabolic processes, most notably energy metabolism and cellular signaling. frontiersin.org
One of the most critical points of intersection is with mitochondrial function. Mitochondria maintain their own DNA (mtDNA) and require a steady supply of dNTPs for its replication. Imbalances in the cellular dNTP pool can directly disturb mtDNA synthesis, leading to mitochondrial dysfunction. frontiersin.orgnih.gov This can impair oxidative phosphorylation (OxPHOS), the primary pathway for ATP production in most cells, shifting the cellular metabolic state. mdpi.com The perturbation caused by OXT-ATP, by affecting the availability and utilization of dATP, can therefore indirectly compromise cellular bioenergetics.
This metabolic stress can, in turn, activate key cellular signaling pathways that monitor energy status. The AMP-activated protein kinase (AMPK) pathway is a central sensor of cellular energy. nih.gov A decrease in the ATP/AMP ratio, which could result from mitochondrial dysfunction, activates AMPK. Activated AMPK works to restore energy homeostasis by stimulating catabolic pathways that produce ATP while inhibiting anabolic pathways that consume it, including aspects of cell growth and proliferation. nih.govmdpi.com
Moreover, the building blocks for the de novo synthesis of purine nucleotides, the pathway from which dATP originates, are derived from other central metabolic routes. For instance, the ribose-5-phosphate (B1218738) precursor is generated via the pentose (B10789219) phosphate (B84403) pathway (PPP), which is a branch of glycolysis. aging-us.com Thus, a significant disruption in the purine nucleotide pool could create feedback that influences the flux through glycolysis and the PPP, linking DNA synthesis directly to central carbon metabolism. The interplay between nucleotide metabolism and oncogenic signaling pathways like PI3K/Akt, which heavily influence glucose metabolism, further highlights this intricate metabolic network. nih.gov
Chemical Synthesis and Derivatization Strategies for Oxetanocin a Triphosphate Analogs
Methodologies for the Chemical Synthesis of Oxetanocin A and its Phosphorylated Forms
The chemical synthesis of Oxetanocin A and its phosphorylated derivatives presents considerable challenges due to the strained nature of the four-membered oxetane (B1205548) ring and the need for precise stereochemical control. Various methodologies have been developed to address these challenges, enabling the preparation of these complex molecules for biological evaluation.
Stereoselective Approaches for Oxetane Ring Construction
The construction of the chiral oxetane ring is a critical step in the total synthesis of Oxetanocin A. Several stereoselective strategies have been employed to achieve this, often involving intramolecular cyclization reactions.
One common approach involves the Williamson etherification of a suitably functionalized 1,3-diol precursor. osti.gov This method relies on the stereoselective formation of the diol, followed by selective protection and activation of the hydroxyl groups to facilitate the intramolecular ring closure. For instance, a sodium hydride-mediated cyclization of a mesylate-activated precursor has been utilized to form the oxetane scaffold of oxetanocin in good yield. osti.gov
Another strategy is the ring contraction of five-membered rings , such as γ-lactones. This method involves the alcoholysis of a γ-lactone bearing a leaving group at the C-2 position, which then undergoes a spontaneous Williamson etherification to yield the oxetane. ekb.eg
The Paternò-Büchi reaction , a [2+2] photocycloaddition between a carbonyl compound and an alkene, offers a direct route to the oxetane ring. google.com While this method can be powerful, controlling the regioselectivity and stereoselectivity can be challenging.
Furthermore, chemoenzymatic approaches have been developed for the stereoselective synthesis of chiral oxetanes. Engineered halohydrin dehalogenases, for example, have been used for the kinetic resolution of chiral oxetanes and the formation of 1,3-disubstituted alcohols, which are versatile precursors for oxetane synthesis. pnas.orgnih.gov
A key intermediate in some synthetic routes is oxetan-3-one, which can be prepared through an intramolecular cyclization of dihydroxyacetone dimer derivatives. osti.gov This ketone then serves as a versatile building block for further functionalization to introduce the necessary substituents for Oxetanocin A synthesis.
| Strategy | Description | Key Features | Reference |
|---|---|---|---|
| Williamson Etherification | Intramolecular cyclization of a 1,3-diol derivative with a good leaving group. | Relies on stereocontrol in the synthesis of the acyclic precursor. | osti.gov |
| Ring Contraction | Alcoholysis of a γ-lactone with a C-2 leaving group, followed by spontaneous cyclization. | Transforms a five-membered ring into a four-membered ring. | ekb.eg |
| Paternò-Büchi Reaction | Photochemical [2+2] cycloaddition of a carbonyl and an alkene. | Direct formation of the oxetane ring. | google.com |
| Chemoenzymatic Synthesis | Use of enzymes, such as engineered halohydrin dehalogenases, for stereoselective transformations. | High enantioselectivity and catalytic efficiency. | pnas.orgnih.gov |
Synthetic Routes to Mono-, Di-, and Triphosphate Derivatives
The biological activity of Oxetanocin A is dependent on its intracellular conversion to the triphosphate form. Therefore, the synthesis of its phosphorylated derivatives is crucial for in vitro studies of its mechanism of action.
The synthesis typically begins with the preparation of Oxetanocin A monophosphate (OXT-P) . This can be achieved through chemical phosphorylation of the parent nucleoside, Oxetanocin A. A common phosphorylating agent used for this purpose is phosphorus oxychloride.
Once OXT-P is obtained, the corresponding diphosphate (B83284) (OXT-PP) and triphosphate (OXT-PPP) can be generated enzymatically. core.ac.uk This sequential phosphorylation mimics the intracellular metabolic pathway. A typical enzymatic synthesis involves the following steps:
OXT-P to OXT-PP: OXT-P is incubated with adenosine (B11128) triphosphate (ATP) in the presence of myokinase . Myokinase catalyzes the transfer of a phosphate (B84403) group from ATP to OXT-P, yielding OXT-PP. core.ac.uk
OXT-PP to OXT-PPP: The resulting OXT-PP is then further phosphorylated to OXT-PPP using pyruvate kinase and phosphoenolpyruvate (B93156) (PEP). Pyruvate kinase facilitates the transfer of the phosphate group from PEP to OXT-PP. core.ac.uk
The resulting di- and triphosphate derivatives can then be purified using techniques such as high-performance liquid chromatography (HPLC). core.ac.uk
Chemoenzymatic Synthesis of Oxetanocin A Triphosphate and Related Compounds
Nature has devised an elegant chemoenzymatic strategy for the biosynthesis of Oxetanocin A, which can be harnessed for the preparation of its phosphorylated forms. The biosynthesis of Oxetanocin A in Bacillus megaterium involves two key enzymes: OxsB and OxsA . jst.go.jp
OxsB is a cobalamin (B12)-dependent radical S-adenosylmethionine (SAM) enzyme that catalyzes the remarkable ring contraction of a 2'-deoxyadenosine (B1664071) phosphate precursor (dAMP, dADP, or dATP) to form the corresponding phosphorylated oxetane derivative. jst.go.jp This reaction is initiated by hydrogen atom abstraction from the C2' position of the deoxyribose ring. jst.go.jp
Following the ring contraction, the HD-domain phosphohydrolase, OxsA , catalyzes the sequential hydrolysis of the phosphate groups from the tri- and diphosphate forms of the oxetanocin intermediate, ultimately yielding Oxetanocin A monophosphate or the dephosphorylated nucleoside. jst.go.jp Interestingly, OxsA can act on mono-, di-, and triphosphorylated oxetanocin compounds. jst.go.jp
This biosynthetic pathway provides a framework for the chemoenzymatic synthesis of this compound and its analogs. By utilizing the OxsB enzyme, it is possible to convert readily available deoxyadenosine (B7792050) phosphates directly into their corresponding oxetanocin phosphate counterparts. Subsequent enzymatic phosphorylation steps, as described in section 5.1.2, can then be employed to generate the desired triphosphate.
| Enzyme | Function | Substrate(s) | Product(s) | Reference |
|---|---|---|---|---|
| OxsB | Catalyzes the ring contraction of a deoxyadenose phosphate. | dAMP, dADP, or dATP | Oxetanocin A monophosphate, diphosphate, or triphosphate | jst.go.jp |
| OxsA | Catalyzes the hydrolysis of phosphate groups from phosphorylated oxetanocin derivatives. | OXT-PPP, OXT-PP, OXT-P | OXT-PP, OXT-P, Oxetanocin A | jst.go.jp |
| Myokinase | Catalyzes the phosphorylation of OXT-P to OXT-PP. | OXT-P, ATP | OXT-PP, ADP | core.ac.uk |
| Pyruvate Kinase | Catalyzes the phosphorylation of OXT-PP to OXT-PPP. | OXT-PP, PEP | OXT-PPP, Pyruvate | core.ac.uk |
Design and Synthesis of Carbocyclic and Other Conformationally Restricted Analogs for Research
To explore the structure-activity relationship and improve the pharmacological properties of Oxetanocin A, various analogs have been designed and synthesized. A significant focus has been on carbocyclic analogs , where the oxygen atom in the oxetane ring is replaced by a methylene (B1212753) group.
The synthesis of carbocyclic Oxetanocin A (COXT-A) and its guanine (B1146940) counterpart (COXT-G) has been achieved through enantio- and diastereo-selective routes. These syntheses often involve the construction of a suitably substituted cyclobutane (B1203170) ring, which serves as the carbocyclic core. For instance, a key step in one approach is a stereoselective intramolecular [2+2] photocycloaddition to create a trisubstituted cyclobutane derivative with the desired stereochemistry. The nucleobase is then typically introduced via nucleophilic displacement.
The rationale behind synthesizing carbocyclic analogs is to increase the metabolic stability of the molecule by removing the ether linkage, which can be susceptible to enzymatic cleavage. These carbocyclic analogs have demonstrated potent antiviral activities. For example, the triphosphate derivative of carbocyclic oxetanocin G (C-OXT-GTP) has been shown to be a strong inhibitor of viral DNA polymerases, such as that of Herpes Simplex Virus type-II, and HIV reverse transcriptase.
Advanced Research Models and Methodologies for Oxetanocin a Triphosphate Investigations
In Vitro Enzymatic Assays and Kinetic Characterization
In vitro enzymatic assays are fundamental in characterizing the inhibitory effects of Oxetanocin A triphosphate (OXT-ATP) on various enzymes. These assays allow for a detailed kinetic analysis of the inhibitor-enzyme interaction, providing insights into the mechanism of action.
OXT-ATP and its guanine (B1146940) analog, OXT-GTP, have demonstrated significant inhibitory activity against a range of DNA polymerases. nih.govnih.gov Studies have shown that these triphosphate derivatives can act as chain terminators after being incorporated into a growing DNA strand by viral DNA polymerases and reverse transcriptases.
Research has revealed potent inhibition of several polymerases by oxetanocin derivatives:
DNA Polymerase α: While OXT-GTP and OXT-ATP exhibit weak inhibition, the carbocyclic analog, C-OXT-GTP, is a strong inhibitor with a Ki value of 0.22 µM. nih.gov
DNA Polymerase β: This polymerase is not significantly affected by OXT-GTP, OXT-ATP, or C-OXT-GTP. nih.gov
DNA Polymerase γ: OXT-GTP and OXT-ATP show very weak inhibition, and C-OXT-GTP has no effect. nih.govtandfonline.com
Herpes Simplex Virus Type-II (HSV-II) DNA Polymerase: All three analogs—OXT-GTP, OXT-ATP, and C-OXT-GTP—are strong inhibitors, with Ki values in the range of 0.5 to 1.0 µM. nih.gov
HIV Reverse Transcriptase (HIV RT): These three analogs also potently inhibit HIV RT. nih.gov
DNA Polymerase eta: OXT-GTP and OXT-ATP have been found to be strong inhibitors of this Y-family polymerase. nih.gov
The carbocyclic analog of Oxetanocin G triphosphate, C-OXT-GTP, has been shown to competitively inhibit telomerase with respect to dGTP. nih.govtandfonline.com Lineweaver-Burk plot analysis has been used to determine the competitive nature of this inhibition. oup.comoup.com The Ki values for C-OXT-GTP and its methylene (B1212753) analog, m-C.OXT-GTP, were found to be 2.0 µM and 4.9 µM, respectively, which are lower than the Km of dGTP (11 µM). oup.comoup.com This indicates a strong binding affinity of the inhibitors to the enzyme's active site. oup.com
Table 1: Inhibition of Various Polymerases by Oxetanocin Triphosphate Analogs
| Enzyme | Inhibitor | Ki Value (µM) | Inhibition Mode |
|---|---|---|---|
| DNA Polymerase α | C-OXT-GTP | 0.22 | - |
| HSV-II DNA Polymerase | OXT-GTP, OXT-ATP, C-OXT-GTP | 0.5 - 1.0 | - |
| HIV Reverse Transcriptase | OXT-ATP | 0.8 | - |
| Telomerase | C-OXT-GTP | 2.0 | Competitive with dGTP |
| Telomerase | m-C.OXT-GTP | 4.9 | Competitive with dGTP |
The metabolic pathway of OXT-A involves phosphorylation to its active triphosphate form. Understanding the enzymes involved in this process is crucial. The biosynthesis of OXT-A involves a key enzyme, OxsA, which is an HD domain phosphohydrolase from Bacillus megaterium. osti.govcore.ac.uk OxsA is involved in the conversion of a triphosphorylated compound into the final nucleoside by sequentially releasing inorganic phosphate (B84403). osti.gov
Structural and kinetic analyses have shown that the active site of OxsA is specifically adapted to bind the four-membered oxetane (B1205548) ring of OXT-A. osti.gov Interestingly, the enzyme's active site can switch between a dinuclear and a mononuclear metal center depending on the phosphorylation state of the substrate. osti.gov While OxsA can hydrolyze phosphorylated OXT compounds, it shows much lower activity against canonical deoxyadenosine (B7792050) phosphates. pnas.org The activity of OxsA is also metal-dependent, with Co²⁺ being a more effective cofactor than Mg²⁺. pnas.org
Polymerase Inhibition Assays (e.g., DNA Polymerase, Reverse Transcriptase, Telomerase)
Cell-Based Systems for Studying Cellular Uptake and Intracellular Metabolism of Oxetanocin A
Cell-based assays are essential for understanding how OXT-A enters cells and is converted into its active triphosphate form. bmglabtech.com These assays provide a more biologically relevant context compared to in vitro enzymatic assays. bmglabtech.com For instance, studies using HIV-1-infected MT-4 lymphocytes are recommended to evaluate the antiviral efficacy of compounds like OXT-A.
Key parameters measured in these cell-based assays include:
EC₅₀ (50% effective concentration): This is often determined by quantifying viral RNA using RT-PCR.
CC₅₀ (50% cytotoxic concentration): The MTT assay is a common method to assess the cytotoxicity of the compound.
Furthermore, long-term treatment of cultured human HL60 cells with the nucleoside form, C-OXT-G, has been used to investigate its effects on telomere length. nih.gov
Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-Electron Microscopy) for Enzyme-Ligand Complex Analysis
Structural biology techniques are invaluable for visualizing the interactions between OXT-ATP and its target enzymes at an atomic level. X-ray crystallography has been instrumental in determining the three-dimensional structures of key enzymes involved in OXT-A biosynthesis and action.
For example, the crystal structure of OxsA, the phosphohydrolase involved in OXT-A biosynthesis, has been solved. osti.govcore.ac.uk These structural studies revealed a unique active site tailored for the oxetanocin ring and a dynamic metal center. osti.gov The structure of OxsA has been determined in complex with oxetanocin-5'-monophosphate (OXT-P), providing insights into substrate binding. core.ac.ukpnas.org
Similarly, the X-ray crystal structure of OxsB, a B12-dependent radical SAM enzyme also involved in OXT-A biosynthesis, has been elucidated. nih.govmit.edu This provided the first structural view of a Cbl-dependent AdoMet radical enzyme. nih.gov Cryo-electron microscopy (cryo-EM) is another powerful technique that is increasingly being used to study the structures of large and flexible enzyme-ligand complexes. researchgate.net
Molecular Modeling and Computational Chemistry in Structure-Activity Relationship Elucidation
Molecular modeling and computational chemistry play a crucial role in understanding the structure-activity relationships (SAR) of OXT-A and its analogs. portico.orgresearchgate.net These methods can predict the binding affinity of different analogs to target enzymes and guide the design of more potent and selective inhibitors.
For instance, docking simulations can be used to model the binding of OXT-GTP to the active site of a viral polymerase. Combining these simulations with machine learning approaches can further enhance the predictive power of these models. Molecular dynamics simulations can also be employed to study the conformational changes in the enzyme upon inhibitor binding and to predict potential metabolic pathways.
Development and Application of Research Probes and Affinity Reagents for Target Identification and Validation
The development of research probes and affinity reagents derived from OXT-A is a powerful strategy for identifying and validating its cellular targets. These tools can be used in techniques such as affinity chromatography or chemical proteomics to pull down interacting proteins from cell lysates.
While specific research probes for OXT-A triphosphate are not extensively detailed in the provided context, the general principle involves modifying the molecule with a tag (e.g., biotin (B1667282) or a fluorescent dye) or immobilizing it on a solid support to capture its binding partners. This approach is crucial for discovering novel targets and further elucidating the compound's mechanism of action.
Q & A
Q. How can researchers differentiate between OXT-ATP’s direct polymerase inhibition and off-target effects (e.g., host nucleotide pool disruption)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
